Methoxy(dimethyl)(phenylsulfanyl)silane

Description

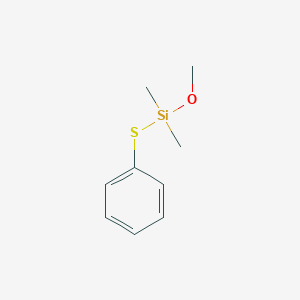

Methoxy(dimethyl)(phenylsulfanyl)silane (C₉H₁₄OSSi) is a silicon-based organometallic compound characterized by a methoxy (–OCH₃), two methyl (–CH₃), and a phenylsulfanyl (–S–C₆H₅) group bonded to a central silicon atom. Its structure enables versatile reactivity, particularly in crosslinking, surface modification, and as an intermediate in organic synthesis. While direct data on this compound are sparse in the provided evidence, analogs like phenyldimethylsilylmethoxy silane (C₁₇H₂₄O₂Si₂) and dimethoxymethylphenylsilane (C₉H₁₄O₂Si) offer insights into its physicochemical behavior .

Properties

CAS No. |

58666-68-5 |

|---|---|

Molecular Formula |

C9H14OSSi |

Molecular Weight |

198.36 g/mol |

IUPAC Name |

methoxy-dimethyl-phenylsulfanylsilane |

InChI |

InChI=1S/C9H14OSSi/c1-10-12(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

RWSSQOTVTGJRKN-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(phenylsulfanyl)silane can be synthesized through several methods, including the reaction of phenylsulfanyl chloride with dimethylmethoxysilane in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group by the methoxysilane group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with phenylsulfanyl groups.

Chemical Reactions Analysis

Types of Reactions: Methoxy(dimethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form simpler silanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various bases and nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler silanes.

Substitution: Silanes with different functional groups.

Scientific Research Applications

Methoxy(dimethyl)(phenylsulfanyl)silane has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of methoxy(dimethyl)(phenylsulfanyl)silane involves the formation of strong covalent bonds with substrates through the silicon atom. The methoxy group can hydrolyze to form silanols, which then react with surface hydroxyl groups to form stable Si-O-Si linkages . This process is crucial for its applications in surface modification and adhesion.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Silanes

Substituent Effects on Reactivity and Stability

Organosilicon compounds exhibit distinct properties based on substituents:

- Methoxy vs. Ethoxy Groups: Methoxy groups (e.g., in dimethoxymethylphenylsilane) hydrolyze faster than ethoxy groups due to lower steric hindrance, forming silanol intermediates critical for adhesion to hydroxylated surfaces (e.g., glass or ceramics) .

- Phenylsulfanyl vs. Chlorophenyl Groups : The phenylsulfanyl group in the target compound may enhance UV stability compared to chlorophenyl analogs (e.g., (4-chlorophenyl)-methoxy-dimethylsilane , CAS 62244-44-4), which are prone to dechlorination under harsh conditions .

- Dimethyl vs. Trimethyl Silanes : Dimethyl substitution (as in dimethylphenylsilane , CAS 776-76-1) reduces steric bulk compared to trimethyl derivatives, increasing accessibility for nucleophilic attack .

Table 1: Substituent Impact on Key Properties

Table 2: Structural Verification Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.